Cas no 23647-78-1 (Benzoic acid,2-hydroxy-, 2-(2-hydroxybenzoyl)hydrazide)

Benzoic acid,2-hydroxy-, 2-(2-hydroxybenzoyl)hydrazide structure
23647-78-1 structure
Product Name:Benzoic acid,2-hydroxy-, 2-(2-hydroxybenzoyl)hydrazide
Numero CAS:23647-78-1
MF:C14H12N2O4
MW:272.256083488464
CID:277932
PubChem ID:65303
Update Time:2025-04-19

Benzoic acid,2-hydroxy-, 2-(2-hydroxybenzoyl)hydrazide Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzoic acid,2-hydroxy-, 2-(2-hydroxybenzoyl)hydrazide
    • 2-hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide
    • 1,2-bis(2-hydroxybenzoyl)hydrazine
    • 1,2-di-salicyloylhydrazine
    • 2-hydroxybenzoic acid 2-(2-hydroxybenzoyl)hydrazide
    • AE-848
    • di-2OHPhCO hydr
    • Disalicylohydrazide
    • N,N'-bis(salicyl) hydrazide
    • N,N'-bis(salicyloyl) hydrazine
    • N,N'-disalicyloylhydrazine
    • N,N'-disalicyloyl-hydrazine
    • NSC408200
    • NSC691999
    • salicylic acid diacyl hydrazide
    • SureCN77381
    • 2-Hydroxy-benzoic acid N''-(2-hydroxy-benzoyl)-hydrazide
    • N,N'-disalicylhydrazine
    • AE-848/32079025
    • 1,2-disalicyloylhydrazine
    • NSC-691999
    • NSC-408200
    • n,n'-bis(salicyloyl)hydrazine
    • Bis(Salicyloyl)hydrazine
    • NS00027466
    • 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide #
    • N,N'-bis-salicyloyl-hydrazine
    • MLS002701729
    • NCI60_003912
    • Benzoic acid, 2-hydroxy-, 2-(2-hydroxybenzoyl)hydrazide
    • AKOS008764352
    • NSC 408200
    • EINECS 245-804-4
    • SR-01000389107
    • DTXSID80178317
    • CHEMBL36303
    • SR-01000389107-1
    • N'-(2-Hydroxybenzoyl)-2-hydroxybenzoic hydrazide
    • N,N'-Bis(salicyl)hydrazine
    • SMR001565325
    • D9R89W89CJ
    • cid_65303
    • N,N'-bis-salicylhydrazine
    • N,N'-Bis(2-hydroxybenzoyl)hydrazin
    • BDBM50056891
    • SCHEMBL77381
    • 23647-78-1
    • Inchi: 1S/C14H12N2O4/c17-11-7-3-1-5-9(11)13(19)15-16-14(20)10-6-2-4-8-12(10)18/h1-8,17-18H,(H,15,19)(H,16,20)
    • Chiave InChI: UORSDGBOJHYJLV-UHFFFAOYSA-N
    • Sorrisi: OC1C=CC=CC=1C(NNC(C1C=CC=CC=1O)=O)=O

Proprietà calcolate

  • Massa esatta: 272.08
  • Massa monoisotopica: 272.08
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 2
  • Complessità: 327
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 98.7A^2
  • XLogP3: 2.8

Proprietà sperimentali

  • Densità: 1.397
  • Punto di ebollizione: 595.7°Cat760mmHg
  • Punto di infiammabilità: 314.1°C
  • Indice di rifrazione: 1.663
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD